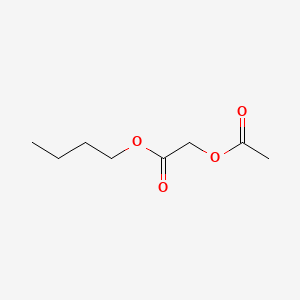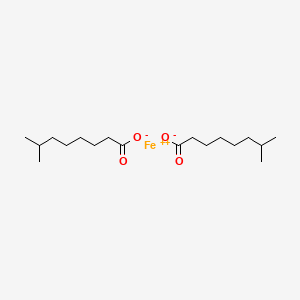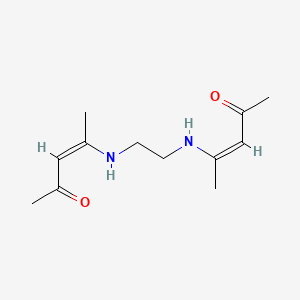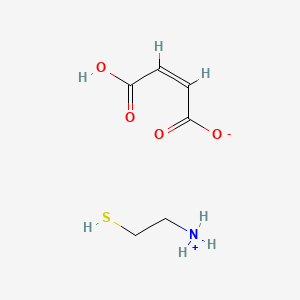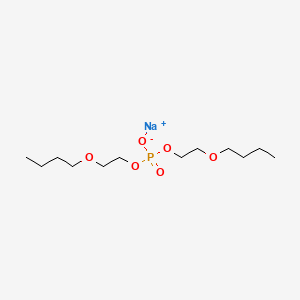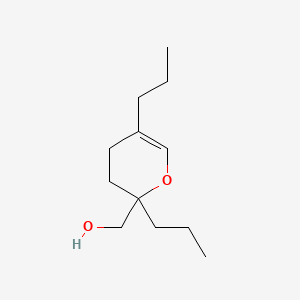
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol is an organic compound with the molecular formula C11H20O2 It is a derivative of dihydropyran, characterized by the presence of two propyl groups and a hydroxymethyl group attached to the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with propylmagnesium bromide, followed by the addition of formaldehyde to introduce the hydroxymethyl group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic hydrogenation steps to achieve the desired level of saturation in the pyran ring.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-2,5-dipropyl-2H-pyran-2-carboxylic acid.
Reduction: Formation of 3,4,5,6-tetrahydro-2,5-dipropyl-2H-pyran-2-methanol.
Substitution: Formation of various substituted pyran derivatives depending on the reagent used.
Scientific Research Applications
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The propyl groups may contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the propyl and hydroxymethyl groups.
2-Hydroxymethyl-3,4-dihydro-2H-pyran: Similar structure but lacks the propyl groups.
3,4-Dihydro-2,5-dipropyl-2H-pyran: Lacks the hydroxymethyl group.
Uniqueness
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both propyl and hydroxymethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
84642-62-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2,5-dipropyl-3,4-dihydropyran-2-yl)methanol |
InChI |
InChI=1S/C12H22O2/c1-3-5-11-6-8-12(10-13,7-4-2)14-9-11/h9,13H,3-8,10H2,1-2H3 |
InChI Key |
USQXTJUNNFVXKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=COC(CC1)(CCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



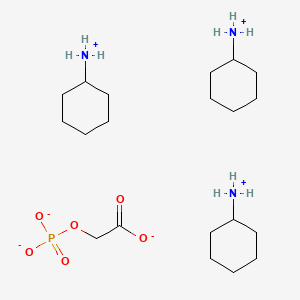
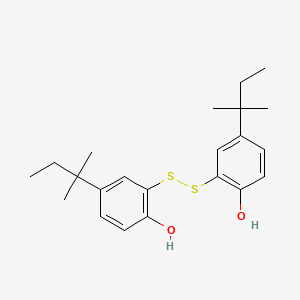
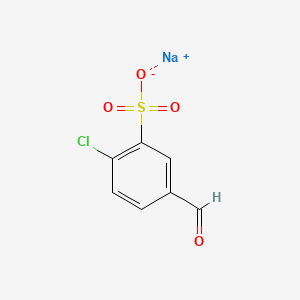
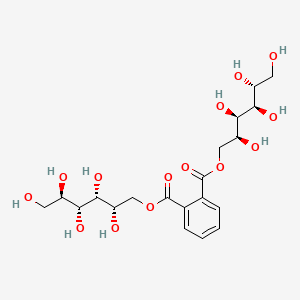
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
